4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with a 2,5-dioxopyrrolidin-1-yl group and an N-linked 4-(thiophen-2-yl)thiazol-2-yl moiety.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-15-7-8-16(23)21(15)12-5-3-11(4-6-12)17(24)20-18-19-13(10-26-18)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZZHKRNPQMVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolidinone ring, a thiazole moiety, and a benzamide group. Its molecular formula is , and it has been synthesized through various chemical routes, which often involve multi-step processes to achieve the desired purity and yield.
Biological Activities
Research has indicated that derivatives of thiazolidinones, which share structural similarities with the target compound, exhibit a broad spectrum of biological activities:
- Antidiabetic : Thiazolidinone derivatives have shown efficacy in activating peroxisome proliferator-activated receptor gamma (PPARγ), crucial for glucose metabolism.
- Antioxidant : Compounds in this class demonstrate significant free radical scavenging activity.
- Antimicrobial : Several thiazolidinone derivatives have been reported to inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer : The ability to induce apoptosis in cancer cells has been noted in various studies involving structurally similar compounds .
Case Studies
- Antidiabetic Activity : A study evaluated the antidiabetic potential of thiazolidinone derivatives, demonstrating their capacity to lower blood glucose levels in diabetic models. The mechanism was linked to enhanced insulin sensitivity via PPARγ activation .
- Antimicrobial Efficacy : Research on related thiazolidinone compounds revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .
- Antioxidant Properties : In vitro assays showed that certain derivatives exhibited strong antioxidant activities comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS assays .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Research Findings and Implications
- Pyrrolidine Dione vs.
- Thiophene vs. Aromatic Substitutents : Thiophene’s electron-rich nature could enhance binding to aromatic residues in enzymes or receptors, whereas bromophenyl or dimethylphenyl groups may prioritize hydrophobic interactions .
- Functional Outcomes: Analogs with sulfonamides (e.g., 2D216) are potent in immunostimulation, while pyrrolidine dione derivatives (e.g., MPPB) excel in metabolic modulation, highlighting scaffold-dependent biological roles .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via coupling reactions between activated acyl derivatives (e.g., benzoyl chlorides) and thiazole-amine intermediates. For example, thiophene-substituted thiazole amines (e.g., 4-(thiophen-2-yl)thiazol-2-amine) can react with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in anhydrous pyridine or DMF under reflux. Yield optimization requires controlling stoichiometry (1:1 molar ratio), using catalysts like sodium acetate, and ensuring anhydrous conditions to avoid hydrolysis .
- Characterization : Confirm purity via HPLC (≥95%) and structural identity via (amide proton at δ 10–12 ppm) and HRMS .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodology : Use multi-technique validation:
- NMR : Compare experimental , , and DEPT spectra with simulated data (e.g., DFT calculations). Key signals include thiazole C-S (δ 165–170 ppm) and pyrrolidine dione carbonyls (δ 170–175 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions between thiazole and amide groups) to confirm stereochemistry .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?
- Case Example : If antimicrobial activity varies between in vitro (MIC = 2 µg/mL) and cell-based assays (IC = 10 µM), perform:
- Dose-response recalibration : Account for serum protein binding or metabolic stability differences using LC-MS to measure free compound concentrations .
- Target engagement assays : Use SPR or thermal shift assays to confirm direct binding to the proposed enzyme target (e.g., PFOR in anaerobic organisms) .
Q. How can molecular docking and QSAR studies guide the optimization of this compound’s bioactivity?
- Methodology :
Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize binding poses with hydrogen bonds to thiazole N and hydrophobic contacts with the thiophene ring .
QSAR : Build a model using descriptors like LogP, polar surface area, and H-bond acceptors. For example, a QSAR model may reveal that electron-withdrawing groups on the benzamide enhance antimicrobial potency by 30% .
Q. What experimental approaches are suitable for evaluating metabolic stability and degradation pathways?
- Methodology :
- Microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylation at the thiophene ring) using high-resolution mass spectrometry .
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to assess hydrolytic/oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
